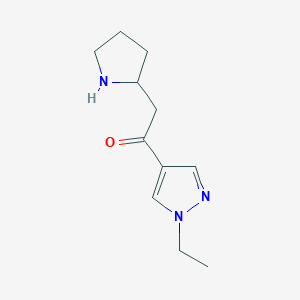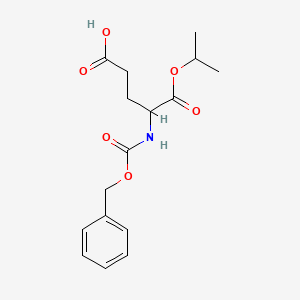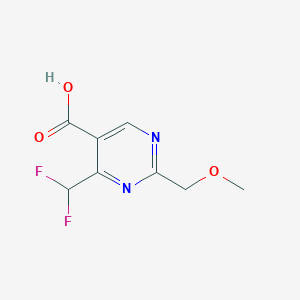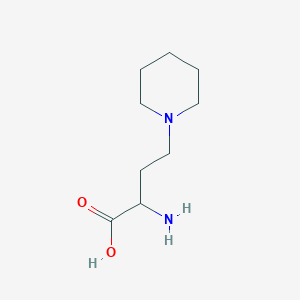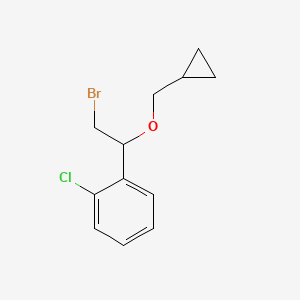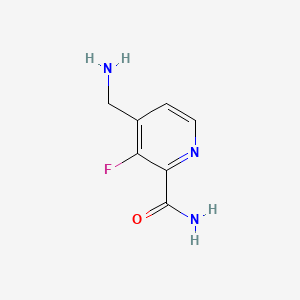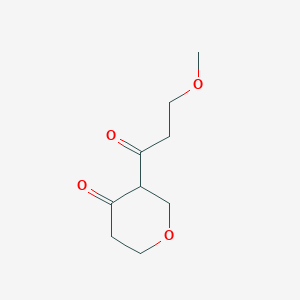
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one is an organic compound belonging to the class of valine derivatives. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
The synthesis of 2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. The synthetic routes often involve the use of reagents like ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups
Common reagents and conditions used in these reactions include hydroxylamine hydrochloride for oximization and ethyl pivalate for esterification. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity. The compound’s effects are mediated through pathways involving the modification of protein function and signal transduction .
Comparación Con Compuestos Similares
2-Amino-3,3-dimethyl-1-pyrrolidin-1-yl-butan-1-one can be compared with other pyrrolidine derivatives, such as:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-3,3-dimethyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-6-4-5-7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Clave InChI |
QYYWFIOBVXLDLZ-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N1CCCC1)N |
SMILES canónico |
CC(C)(C)C(C(=O)N1CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)

